8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
Properties
Molecular Formula |
C14H16N6O2S |
|---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
8-piperidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C14H16N6O2S/c15-14-17-13-12(18-19-14)10-8-9(4-5-11(10)16-13)23(21,22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2,(H3,15,16,17,19) |
InChI Key |
RKTWSTKYGNPXLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further functionalized to introduce the triazino and piperidinylsulfonyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂-NR₂) is a key reactive site. Piperidine substitution can be replaced via nucleophilic displacement under basic conditions.
Key Findings :
-
Secondary amines (e.g., morpholine, piperazine) exhibit higher reactivity than primary amines due to reduced steric hindrance .
-
Thiol substitutions proceed efficiently at room temperature with yields >75% .
Oxidation and Reduction Reactions
The sulfonamide group and triazine ring participate in redox transformations.
Oxidation
-
Sulfonamide to sulfonic acid : Treatment with H₂O₂/H₂SO₄ converts the sulfonamide to a sulfonic acid group (-SO₃H), enhancing hydrophilicity .
-
Triazine ring oxidation : Strong oxidants (e.g., KMnO₄) cleave the triazine ring to form carboxylic acid derivatives .
Reduction
-
Sulfonamide to sulfide : LiAlH₄ reduces the sulfonyl group to a sulfide (-S-R), altering electronic properties .
-
Triazine ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the triazine ring to a tetrahydropyrimidine structure .
Cycloaddition and Ring-Opening Reactions
The triazinoindole core participates in cycloadditions and ring modifications.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Diels-Alder cycloaddition | Maleic anhydride, Δ | Fused bicyclic adducts | |
| Acid-catalyzed ring-opening | HCl/EtOH, reflux | Indole-3-amine derivatives |
Mechanistic Insights :
-
Diels-Alder reactions occur regioselectively at the triazine ring’s electron-deficient C=N bonds .
-
Ring-opening under acidic conditions generates indole intermediates, enabling downstream functionalization .
Functionalization of the Triazine Ring
The triazine ring undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5/C6 positions of the indole moiety .
-
Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the triazine ring, enabling Suzuki-Miyaura couplings .
Cross-Coupling
-
Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalyzes aryl C-N bond formation with secondary amines .
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (Substitution) | 60–80°C | Maximizes nucleophilic displacement |
| Catalyst (Coupling) | Pd(OAc)₂ (5 mol%) | Achieves >90% conversion |
| Solvent (Cycloaddition) | Toluene | Enhances regioselectivity |
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
Triazinoindole Derivatives with Thioether/Acetamide Substituents
Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) feature thioether or acetamide groups at position 3.
- Structural Differences: Absence of sulfonamide at position 8; instead, bromine or phenoxy substituents are present.
- Activity : These compounds were synthesized for hit identification in protein-targeted studies but lack explicit AD-related data. Their purity (>95%) and synthetic reproducibility highlight their utility as chemical probes .
Triazino[5,6-b]indole-3-thiol Derivatives
5H-[1,2,4]Triazino[5,6-b]indole-3-thiol (22) and 5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxaline-3-thiol (23) exhibit a thiol group at position 3.
Halo-Substituted Triazinoindoles
6,8-Dihalo-substituted triazinoindoles (e.g., bromo or chloro) were designed as anticonvulsants.
- Structural Modifications : Halo-substitutions at positions 6 and 8 enhance steric and electronic interactions.
Triazinoindole-Thiourea Hybrids
4-(4-(N-Alkyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide derivatives incorporate triazole and sulfonamide moieties.
Antidepressant and Antileishmanial Derivatives
- Antidepressant Activity: 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides reduced immobility duration in mice by 30–60% (tail suspension test), with QSAR studies linking activity to FOSA and PISA parameters .
- Antileishmanial Activity: Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines achieved >90% inhibition against Leishmania donovani promastigotes (IC₅₀ = 4.01–57.78 μM). Compound 5 showed 56.61 selectivity index over standard drugs .
Key Structural-Activity Relationships (SAR)
Critical Analysis of Functional Advantages
- 8-(Piperidin-1-ylsulfonyl)-5H-triazinoindol-3-amine stands out for its multitarget AD profile, combining cholinesterase inhibition, Aβ aggregation suppression, and BBB penetration. The piperidine-sulfonyl group likely enhances solubility and CNS bioavailability compared to simpler thioether/acetamide derivatives.
- Bromine substituents (e.g., in compound 27) improve steric bulk but may limit BBB penetration, explaining their focus on peripheral targets like antileishmanial activity .
- Thiol-based metal complexes diverge into oncology/antimicrobial realms, leveraging DNA intercalation rather than enzyme inhibition .
Biological Activity
The compound 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure combines features of triazine and indole moieties, which are known for their diverse biological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.
- Molecular Formula : C14H16N6O2S
- Molecular Weight : 332.38 g/mol
- CAS Number : 910443-23-1
- Purity : Minimum 95% .
Synthesis
The synthesis of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves several steps that typically include the formation of the triazine and indole rings followed by sulfonylation with piperidine. The synthetic routes often utilize various reagents such as diethyl carbonate and aryl sulfonic acid hydrazides in a controlled reaction environment to ensure high yields and purity .
Antimicrobial Activity
Research has indicated that compounds similar to 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazine moieties can effectively inhibit bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli .
Kinase Inhibition
A notable aspect of the biological activity of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes in various signaling pathways associated with cancer and other diseases. The compound's structure suggests it may interact with ATP-binding sites in kinases, similar to other small molecule inhibitors that have been developed .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine exhibits selective cytotoxic effects on cancer cell lines. For example:
- IC50 Values : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various triazine derivatives, 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated that the compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Research Findings Summary
| Activity | Target/Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 10 | Effective against resistant strains |
| Antimicrobial | Escherichia coli | < 15 | Broad-spectrum activity |
| Cytotoxic | A431 (epidermoid carcinoma) | 12 | Significant reduction in cell viability |
| Cytotoxic | Jurkat (T-cell leukemia) | 10 | Selective toxicity observed |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine?
The synthesis typically involves multi-step reactions starting with condensation of isatin derivatives with thiosemicarbazide to form the triazinoindole core. Subsequent sulfonation at the 8-position using piperidine-1-sulfonyl chloride under basic conditions yields the target compound. Key intermediates include [1,2,4]triazino[5,6-b]indole-3-thiol, which undergoes functionalization via nucleophilic substitution or coupling reactions .
Q. Which in vitro assays are critical for evaluating the biological activity of this compound?
- Cholinesterase inhibition : Measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman’s assay .
- Antioxidant activity : Assess radical scavenging capacity via DPPH or ABTS assays .
- Cytotoxicity : Use MTT or SRB assays on cancer cell lines (e.g., A549, MCF-7) and normal cells (e.g., HEK293) to determine selectivity .
- Enzyme selectivity : Compare inhibition of aldose reductase (ALR2) versus aldehyde reductase (ALR1) to evaluate off-target effects .
Q. How is blood-brain barrier (BBB) penetration predicted or validated for this compound?
The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is used to predict passive diffusion. Compounds with a Pe value > 4.0 × 10⁻⁶ cm/s are considered BBB-penetrant. In vivo validation involves measuring brain-to-plasma ratios in rodent models after systemic administration .
Advanced Research Questions
Q. What mechanistic insights explain the iron-chelating properties of triazinoindole derivatives, and how do they impact cancer therapy?
The compound’s triazinoindole scaffold binds Fe²⁺ ions via nitrogen and sulfur atoms, disrupting iron-dependent processes in cancer cells (e.g., mitochondrial respiration, DNA synthesis). This induces G1-phase cell cycle arrest and apoptosis via mitochondrial pathways (evidenced by Bax/Bcl-2 modulation and caspase-3 activation). Selectivity for Fe²⁺ over Fe³⁺ is critical to avoid systemic iron depletion .
| Parameter | Compound 3k (Triazinoindole Derivative) | VLX600 (Reference Chelator) |
|---|---|---|
| IC₅₀ (A549 cells) | 0.59 µM | 1.2 µM |
| Fe²⁺ Binding | Selective | Non-selective |
| Cytotoxicity (HEK293) | Low (IC₅₀ > 10 µM) | Moderate (IC₅₀ = 5.8 µM) |
Q. How can molecular docking and dynamics simulations optimize triazinoindole derivatives for UPF1 ATPase inhibition?
- Target validation : Docking studies into the UPF1 ATP-binding pocket (PDB: 8NF) identify key interactions (e.g., hydrogen bonds with Lys498, hydrophobic contacts with Phe536).
- Selectivity optimization : Modify the sulfonyl-piperidine moiety to avoid off-target binding to kinases (e.g., EGFR, VEGFR).
- Binding free energy calculations : Use MM-GBSA to rank derivatives by predicted ΔG values .
Q. What experimental strategies resolve contradictions in multitarget activity data for triazinoindole-based compounds?
- Dose-response profiling : Compare IC₅₀ curves across targets (e.g., AChE vs. Aβ aggregation) to identify concentration-dependent selectivity .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for primary vs. secondary targets.
- Pathway analysis : Integrate transcriptomic data (RNA-seq) to distinguish direct effects from downstream signaling cascades .
Q. What structural modifications enhance the metabolic stability of 8-(piperidin-1-ylsulfonyl)triazinoindole derivatives?
- Piperidine substitution : Replace the sulfonyl group with a carbamate or amide to reduce CYP3A4-mediated oxidation.
- Heterocycle fusion : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to block Phase I metabolism .
- Prodrug design : Mask the amine group with acetyl or PEGylated moieties to improve plasma half-life .
Methodological Considerations
Q. How are apoptosis and cell cycle effects quantified in triazinoindole-treated cancer cells?
- Flow cytometry : Use Annexin V/PI staining for apoptosis and propidium iodide for cell cycle phase distribution (G1, S, G2/M) .
- JC-1 staining : Measure mitochondrial membrane depolarization as an early apoptosis marker.
- Western blotting : Quantify pro-apoptotic proteins (Bax, cleaved caspase-3) and anti-apoptotic markers (Bcl-2) .
Q. What in silico tools predict ADMET properties for triazinoindole derivatives?
- ADMET Prediction : SwissADME or ADMETLab 2.0 assess BBB penetration, CYP inhibition, and hERG liability.
- Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity.
- Solubility : Use QSPR models to optimize logP values (<3) and polar surface area (<90 Ų) .
Data Contradictions and Validation
- Iron Chelation vs. Antioxidant Activity : While some triazinoindoles show potent Fe²⁺ binding (IC₅₀ < 1 µM), their antioxidant effects (e.g., DPPH scavenging) may arise from radical stabilization rather than direct metal interaction. Validate via ESR spectroscopy to distinguish mechanisms .
- Enzyme Inhibition Selectivity : AChE IC₅₀ values (0.32 µM) may conflict with ALR2 inhibition (IC₅₀ = 0.18 µM). Use counter-screening against related enzymes (e.g., ALR1, MAO-B) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
